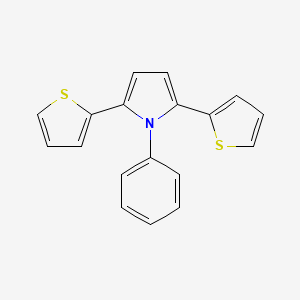![molecular formula C13H21N5O3 B12046966 Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, AldrichCPR: is a complex organic compound with the empirical formula C13H21N5O3 and a molecular weight of 295.34 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of tert-butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate with appropriate reagents to introduce the amino and carbamoyl groups . The reaction conditions typically include the use of solvents like ethanol and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated processes and advanced purification techniques such as flash chromatography . The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and functional groups play a crucial role in binding to these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate
- tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is unique due to its specific functional groups and the presence of both amino and carbamoyl groups on the pyrazole ring.
Eigenschaften
Molekularformel |
C13H21N5O3 |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
tert-butyl 3-(5-amino-4-carbamoylpyrazol-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-5-4-8(7-17)18-10(14)9(6-16-18)11(15)19/h6,8H,4-5,7,14H2,1-3H3,(H2,15,19) |
InChI-Schlüssel |
BMXLRDUBQSIUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C=N2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)




![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
